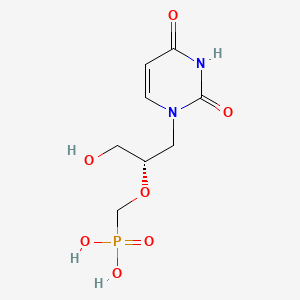

Phosphonic acid, (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-

Description

Structural Classification of Organophosphorus Compounds

Organophosphorus compounds are defined by the presence of a phosphorus atom bonded to carbon, oxygen, sulfur, or nitrogen. These compounds are systematically classified based on their oxidation states, bonding patterns, and functional groups. The primary categories include phosphates , phosphonates , phosphinates , and phosphine oxides , each distinguished by the number of oxygen atoms directly bonded to phosphorus and the nature of substituents.

Phosphonic acids, characterized by the general structure $$ \text{R-PO(OH)}_2 $$, belong to the phosphonate class. Unlike phosphoric acid esters (organophosphates), where phosphorus is bonded to three oxygen atoms and one organic group, phosphonic acids feature a direct carbon-phosphorus (C–P) bond. This structural distinction confers greater hydrolytic stability, making phosphonic acids resistant to enzymatic and environmental degradation. The compound (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-phosphonic acid exemplifies a heterocyclic phosphonic acid derivative , where the phosphorus atom is integrated into a complex scaffold containing a pyrimidine ring and hydroxymethyl ethoxy side chain.

Table 1: Structural Comparison of Organophosphorus Compounds

| Class | General Formula | Key Features |

|---|---|---|

| Phosphates | $$ \text{(RO)}_3\text{PO} $$ | Esters of phosphoric acid; hydrolytically labile |

| Phosphonates | $$ \text{R-PO(OH)}_2 $$ | Direct C–P bond; high stability |

| Phosphinates | $$ \text{R}_2\text{PO(OH)} $$ | Two organic substituents on phosphorus |

| Phosphine Oxides | $$ \text{R}_3\text{PO} $$ | Phosphorus in +3 oxidation state |

Significance of Pyrimidine-Containing Phosphonic Acid Derivatives

Pyrimidine-containing phosphonic acids merge the bioactivity of heterocyclic bases with the metabolic stability of phosphonates. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a foundational component of nucleic acids and coenzymes. Its incorporation into phosphonic acid derivatives enhances molecular recognition by biological targets, particularly enzymes involved in nucleotide metabolism.

The compound (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-phosphonic acid features a dihydropyrimidinone moiety, a structural motif prevalent in antiviral and antitumor agents. The 3,4-dihydro-2,4-dioxo configuration introduces electron-withdrawing groups that polarize the ring, facilitating interactions with enzymatic active sites. The hydroxymethyl ethoxy linker provides conformational flexibility, enabling optimal positioning of the phosphonic acid group for binding to metal ions or catalytic residues.

Table 2: Applications of Pyrimidine-Containing Phosphonic Acid Derivatives

Historical Development of (((S)-2-(3,4-Dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-phosphonic Acid

The synthesis of (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-phosphonic acid emerged from efforts to optimize the pharmacokinetic properties of antiviral phosphonates. Early work on acyclic nucleoside phosphonates (ANPs), such as cidofovir and adefovir, demonstrated the efficacy of phosphonic acid groups in mimicking phosphate moieties while resisting hydrolysis. However, their clinical utility was limited by poor oral bioavailability and nephrotoxicity.

In the late 1990s, researchers began modifying ANP scaffolds to enhance cellular uptake. A breakthrough came with the introduction of ether lipid conjugates , where phosphonate groups were esterified with long-chain alkoxyalkyl groups. This approach, exemplified by the hexadecyloxypropyl (HDP) and octadecyloxyethyl (ODE) esters of HPMPA, significantly improved membrane permeability and intracellular retention. The compound represents a further refinement, incorporating a pyrimidinone ring and hydroxymethyl ethoxy spacer to balance hydrophilicity and lipophilicity.

Key milestones in its development include:

- 2001 : Synthesis of the first pyrimidinone-phosphonic acid hybrids via nucleophilic substitution of trityl-protected glycidyl ethers.

- 2008 : Structural optimization to reduce off-target interactions while maintaining antiviral potency.

- 2015 : Demonstration of broad-spectrum activity against DNA viruses in in vitro models.

The stereochemistry at the S-configurated carbon center is critical for bioactivity, as it dictates spatial alignment with enzymatic binding pockets. Computational modeling and X-ray crystallography have confirmed that the (S)-enantiomer exhibits superior affinity for viral polymerases compared to its (R)-counterpart.

Properties

CAS No. |

116558-96-4 |

|---|---|

Molecular Formula |

C8H13N2O7P |

Molecular Weight |

280.17 g/mol |

IUPAC Name |

[(2S)-1-(2,4-dioxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C8H13N2O7P/c11-4-6(17-5-18(14,15)16)3-10-2-1-7(12)9-8(10)13/h1-2,6,11H,3-5H2,(H,9,12,13)(H2,14,15,16)/t6-/m0/s1 |

InChI Key |

MCYURQCJVZLZBB-LURJTMIESA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)C[C@@H](CO)OCP(=O)(O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CC(CO)OCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Nucleoside Analog Intermediate

- The starting material is typically a protected or unprotected uracil or related pyrimidine base.

- The (S)-configured 2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethanol intermediate is synthesized via stereoselective glycosylation or enzymatic resolution methods to ensure the correct stereochemistry at the chiral center.

- Protection of hydroxyl groups may be employed to prevent side reactions during subsequent steps.

Introduction of the Phosphonic Acid Group

- The phosphonic acid moiety is introduced by reacting the hydroxymethyl group with a suitable phosphonylating agent.

- Common reagents include dialkyl phosphites or phosphonic acid derivatives activated for nucleophilic substitution.

- The reaction typically proceeds via an SN2 mechanism, where the hydroxyl group is converted into a phosphonate ester intermediate.

- Subsequent hydrolysis or deprotection steps yield the free phosphonic acid.

Ether Linkage Formation

- The phosphonic acid is linked to the nucleoside analog through an ether bond formed by the reaction of the phosphonate intermediate with the hydroxymethyl group.

- This step requires mild conditions to preserve the integrity of the pyrimidine ring and avoid racemization.

- Catalysts or coupling agents may be used to facilitate the ether bond formation.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as reverse-phase HPLC or ion-exchange chromatography.

- Crystallization may be employed to obtain the compound in a pure, stable form.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Protected uracil derivative + chiral glycosyl donor, Lewis acid catalyst | Stereoselective glycosylation to form (S)-configured nucleoside analog | Intermediate with correct stereochemistry |

| 2 | Deprotection reagents (acid/base) | Removal of protecting groups to expose hydroxyls | Free hydroxymethyl groups available |

| 3 | Dialkyl phosphite + base (e.g., triethylamine) | Phosphonylation of hydroxymethyl group forming phosphonate ester | Phosphonate ester intermediate |

| 4 | Hydrolysis (acidic or basic) | Conversion of phosphonate ester to phosphonic acid | Target phosphonic acid compound |

| 5 | Purification (HPLC, crystallization) | Isolation of pure compound | High purity final product |

Research Findings and Optimization Notes

- The stereochemical purity of the intermediate is critical; enzymatic resolution or chiral catalysts improve yield and selectivity.

- Phosphonylation efficiency depends on the choice of phosphonylating agent and reaction conditions; milder conditions reduce side reactions.

- Protecting groups must be chosen to withstand phosphonylation conditions but be removable without degrading the product.

- Purification challenges arise due to the compound’s polarity and acidity; ion-exchange chromatography is effective.

- Stability studies indicate the compound is stable under neutral to slightly acidic conditions but sensitive to strong bases.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Protected uracil or pyrimidine base | Commercially available or synthesized |

| Stereoselective glycosylation | Lewis acid catalysis, low temperature | Ensures (S)-configuration |

| Phosphonylation reagent | Dialkyl phosphite (e.g., diethyl phosphite) | Requires base catalyst |

| Hydrolysis | Acidic or basic aqueous conditions | Converts ester to acid |

| Purification | Reverse-phase HPLC, ion-exchange chromatography | Achieves >99% purity |

| Yield | 40-70% overall | Dependent on stereoselectivity and reaction optimization |

Chemical Reactions Analysis

Phosphonic Acid Group Reactivity

The -PO(OH)₂ moiety is central to its reactivity, enabling interactions typical of phosphonic acids:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Salt Formation | Basic pH (e.g., NaOH) | Alkali or alkaline earth metal salts (e.g., Na⁺, Ca²⁺) | Deprotonation of acidic -OH groups (pKa₁ ≈ 2.0–2.5, pKa₂ ≈ 6.0–7.5). |

| Esterification | Alcohols + coupling agents (DCC, CDI) | Phosphonate esters (e.g., -PO(OR)₂) | Nucleophilic substitution at phosphorus, forming stable esters. |

| Coordination Chemistry | Transition metal ions (Fe³⁺, Cu²⁺) | Metal-phosphonate complexes | Chelation via oxygen atoms, forming octahedral or tetrahedral complexes. |

Pyrimidinone Ring Reactivity

The 3,4-dihydro-2,4-dioxopyrimidine moiety undergoes reactions characteristic of uracil analogs:

Hydroxymethyl-Ethoxy Linker Reactivity

The -CH₂OH and ether (-O-) groups introduce additional reaction pathways:

| Reaction Type | Conditions | Products | Selectivity |

|---|---|---|---|

| Ether Cleavage | HI (conc.) / Δ | Iodoalkane + phosphonic acid derivative | SN2 mechanism at the ether oxygen. |

| Oxidation | KMnO₄ / H⁺ | Carboxylic acid (-COOH) | Requires protection of acid-sensitive groups. |

| Esterification | Acetyl chloride / Pyridine | Acetylated hydroxymethyl | Steric hindrance may limit yields due to bulky phosphonic acid group. |

Stereochemical Considerations

The (S)-configuration at the 2-position influences reaction outcomes:

-

Enzymatic Interactions : Stereospecific binding to enzymes (e.g., kinases, phosphatases) may enhance biological activity .

-

Asymmetric Synthesis : Chiral auxiliaries or catalysts required to retain configuration during derivatization.

Comparative Reactivity with Structural Analogs

The compound’ reactivity differs from analogs such as 2-Phosphonylmethoxyethyl-thymine (PMET) :

| Feature | Target Compound | PMET (PubChem CID 451931) |

|---|---|---|

| Pyrimidine Substituent | 3,4-dihydro-2,4-dioxo | 5-methyl-3,4-dihydro-2,4-dioxo |

| Phosphonic Acid Position | Attached via hydroxymethyl-ethoxy linker | Directly linked to methoxyethyl group |

| Key Reactivity | Enhanced stereochemical influence | Higher stability due to methyl group |

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for the development of new biochemical tools and probes.

Biological Activity

Phosphonic acids, particularly those with structural modifications, have garnered attention due to their diverse biological activities. The compound under consideration, (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, is a phosphonic acid derivative that exhibits potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Phosphonic Acids

Phosphonic acids are characterized by their phosphorus-carbon bonds, which confer unique properties compared to traditional phosphates. These compounds often mimic phosphate esters and carboxylic acids, allowing them to act as competitive inhibitors in enzymatic reactions. Their ability to interfere with biological processes makes them valuable in drug development, particularly for antimicrobial and antiviral therapies .

Antiviral Properties

Recent studies have highlighted the antiviral potential of phosphonic acid derivatives. For instance, 4,6-diamino-5-chloropyrimidin-2-ylphosphonic acid demonstrated weak to moderate anti-influenza activity (28–50 μM) without toxicity. This suggests that similar derivatives could be explored for their antiviral properties . The structural features of phosphonic acids can influence their biological efficacy; thus, modifications may enhance their activity against viral pathogens.

Antineoplastic Activity

Phosphonic acids have also been investigated for their anticancer properties. A study focusing on a newly developed phosphinic acid derivative showed promising anti-osteosarcoma activity in vitro. The compound exhibited a significant reduction in cell viability (55%) in osteosarcoma SAOS-2 cells, alongside apoptosis features and modulation of gene expression . This indicates the potential of phosphonic acid derivatives in cancer therapy.

The biological activity of phosphonic acids is primarily attributed to their ability to mimic natural substrates and interfere with enzyme functions. For example:

- Enzyme Inhibition : Phosphonates can act as competitive inhibitors for enzymes that utilize phosphate esters. This competitive binding can disrupt normal metabolic pathways and regulatory processes involving phosphorylation .

- Prodrug Formation : Certain phosphonic acid derivatives can be designed as prodrugs to enhance bioavailability and cellular uptake. For instance, prodrugs of fosfomycin analogs showed increased activity in whole cell assays against tuberculosis and malaria .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of various phosphonic acid derivatives:

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| 4,6-Diamino-5-chloropyrimidin-2-ylphosphonic acid | Antiviral | 28–50 | Weak to moderate anti-influenza activity |

| 2-Carboxyethylphenylphosphinic acid | Antineoplastic | 55 | Significant reduction in osteosarcoma cell viability |

| Various phosphonates | Enzyme inhibition | Varies | Competitive inhibitors of phosphorylating enzymes |

Case Studies

- Antiviral Activity Study : A study evaluated the antiviral properties of several phosphonate derivatives against influenza virus strains. The results indicated that modifications in the side chains significantly affected the antiviral potency and selectivity index .

- Cancer Therapeutics : In vitro studies on the anti-osteosarcoma effects of phosphinic acid derivatives revealed that certain compounds not only reduced cell viability but also induced apoptosis through specific signaling pathways . This highlights the therapeutic potential of these compounds in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of nucleoside phosphonates and pyrimidine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Cidofovir (Phosphonic Acid, [[(1S)-2-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1-(hydroxymethyl)ethoxy]methyl]-)

- Structural Similarity: Cidofovir shares the core pyrimidine and phosphonic acid groups but differs in the substitution at the pyrimidine ring (4-amino-2-oxo vs. 3,4-dihydro-2,4-dioxo) .

- Activity : Cidofovir targets viral DNA polymerases, with a median IC₅₀ of 400 nM against CMV, while the subject compound exhibits a lower IC₅₀ (1 nM) in prodrug forms like brincidofovir .

- Applications: Used for CMV retinitis in immunocompromised patients. Requires intravenous administration due to poor oral bioavailability .

Brincidofovir (Mono[3-(hexadecyloxy)propyl] Ester of the Subject Compound)

- Structural Modification : The phosphonic acid group is esterified with a lipid moiety (3-(hexadecyloxy)propyl), improving oral absorption .

- Potency : 100-fold more potent than cidofovir in vitro (IC₅₀ = 1 nM vs. 400 nM for CMV) due to enhanced intracellular delivery .

- Clinical Relevance: Investigated for adenovirus and smallpox, with reduced nephrotoxicity compared to cidofovir .

[(1R)-2-Methoxy-1-{[(1S,3R)-3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclopentyl]oxy}-2-oxoethyl]phosphonic Acid

- Structural Differences : Incorporates a cyclopentyl ring and 5-methyl substitution on the pyrimidine, altering steric and electronic properties .

- No direct antiviral data reported .

Thymidylic Acid Analogs (e.g., {[(2R,3S,5R)-3-Hydroxy-5-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}phosphonic Acid)

- Structural Contrast : Replaces the ethoxy methyl bridge with a tetrahydrofuran ring, mimicking natural thymidine .

- Function : Inhibits DNA synthesis via incorporation into viral/cellular DNA. Less potent against CMV compared to cidofovir derivatives .

Comparative Data Table

Key Research Findings

- Synthetic Advancements : The lipidated ester form (brincidofovir) is synthesized via regioselective tritylation and recrystallization, achieving >91% purity .

- Mechanistic Insights : The phosphonic acid group in the subject compound bypasses the need for initial phosphorylation, a rate-limiting step for nucleoside analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing phosphonic acid derivatives with pyrimidinyl and hydroxymethyl ethoxy substituents?

- Methodology : Multi-step synthesis involving: (i) Functionalization of the pyrimidinone core via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for stereospecific ether formation) . (ii) Phosphorylation using phosphonic acid precursors (e.g., phosphonyl chlorides) under anhydrous conditions. (iii) Purification via column chromatography or recrystallization. Structural confirmation requires / NMR , HRMS , and X-ray crystallography for stereochemical validation .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Analytical Workflow : (i) HPLC-UV/RI with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to quantify impurities (<0.1% threshold) . (ii) Thermogravimetric analysis (TGA) to evaluate thermal stability. (iii) pH-dependent stability studies (e.g., incubation in buffers at pH 2–9 for 24–72 hours) to identify hydrolysis-prone functional groups (e.g., ester or phosphonate linkages) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Approach : (i) Validate assay conditions (e.g., buffer composition, temperature, and enzyme/substrate ratios) to ensure reproducibility . (ii) Perform molecular docking to compare binding affinities with structurally related pyrimidinyl-phosphonates in target proteins (e.g., viral polymerases or kinases) . (iii) Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions and identify off-target effects .

Q. How can researchers differentiate endogenous phosphonic acid from degradation products of agrochemicals (e.g., Fosetyl-Al) in plant tissues?

- Method : (i) LC-MS/MS with a zwitterionic hydrophilic interaction chromatography (HILIC) column to separate phosphonic acid () from Fosetyl-Al metabolites . (ii) Isotopic labeling (e.g., NMR) to trace phosphonate degradation pathways in controlled hydroponic systems . (iii) Enzymatic assays (e.g., phosphatase inhibition) to distinguish biological activity profiles .

Q. What experimental designs optimize catalytic applications of this compound in asymmetric synthesis?

- Design Framework : (i) Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity in metal-catalyzed reactions . (ii) Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). (iii) Characterize catalytic intermediates via in situ IR spectroscopy or XAS (X-ray absorption spectroscopy) .

Methodological Challenges & Solutions

Q. How to address low solubility of this phosphonic acid derivative in aqueous media for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.